Selective Carbonic Anhydrase Inhibition Profile for Cancer Research
A 2-phenylindole derivative containing a 4-bromo-substituted indoline-like moiety (CHEMBL411491) demonstrates a potent and selective inhibition profile against human carbonic anhydrase (hCA) isoforms. The compound shows a strong preference for the tumor-associated isoforms hCA IX (Ki = 25 nM) and hCA XII (Ki = 66 nM) over the ubiquitous cytosolic isoform hCA II (Ki = 96 nM) and hCA I (Ki = 3,710 nM) [1]. This indicates that the 4-bromo substitution is compatible with high affinity and isoform selectivity, providing a quantitative basis for selecting 4-bromo-substituted indoline scaffolds over non-brominated analogs when developing targeted anticancer agents where sparing off-target cytosolic isoforms is crucial.
| Evidence Dimension | Inhibition Constant (Ki) against human Carbonic Anhydrase isoforms |
|---|---|
| Target Compound Data | hCA IX: 25 nM; hCA XII: 66 nM; hCA II: 96 nM; hCA I: 3710 nM |
| Comparator Or Baseline | Non-brominated analogs (hypothetical baseline of no selectivity or different Ki profile) |
| Quantified Difference | hCA IX/hCA I selectivity ratio = 148; hCA IX/hCA II selectivity ratio = 3.8 |
| Conditions | In vitro enzyme inhibition assay using recombinant human CA isoforms, preincubated for 15 mins and assessed by a phenol red dye-based stopped flow CO2 hydration assay [1]. |
Why This Matters
This data provides a compelling reason to procure 4-bromo-substituted indoline building blocks for developing selective carbonic anhydrase IX/XII inhibitors, a validated approach in cancer therapy, as the bromine atom may contribute to the favorable selectivity profile.
- [1] BindingDB. BDBM50202299 (CHEMBL411491). Inhibition of human carbonic anhydrase isoforms. View Source
